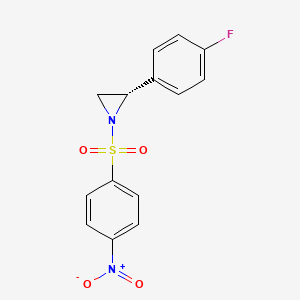
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive This compound is characterized by the presence of a fluorophenyl group and a nitrobenzene sulfonyl group attached to the aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-fluoroaniline and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with an appropriate aziridination reagent, such as a sulfonium salt or a halogenating agent, under controlled conditions.
Introduction of Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group is introduced by reacting the aziridine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The fluorophenyl group can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines with varying functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used as a probe to study biological processes involving aziridine-containing molecules.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the modification of genetic material, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(4-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a chlorine atom instead of a fluorine atom.
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a methyl group instead of a fluorine atom.
(2S)-2-(4-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2S)-2-(4-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interactions with biological targets. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to specific targets, making this compound particularly valuable in medicinal chemistry and drug design.
Eigenschaften
CAS-Nummer |
718604-36-5 |
|---|---|
Molekularformel |
C14H11FN2O4S |
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
(2S)-2-(4-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-3-1-10(2-4-11)14-9-16(14)22(20,21)13-7-5-12(6-8-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChI-Schlüssel |
FAYBCKDVSNLQEF-IURRXHLWSA-N |
Isomerische SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Kanonische SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



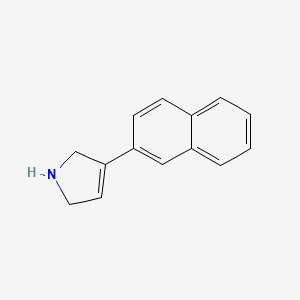
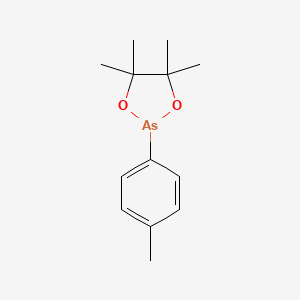
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

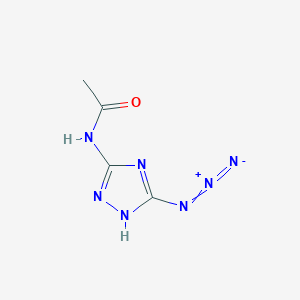
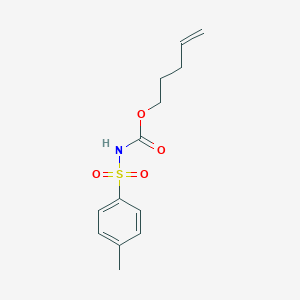
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
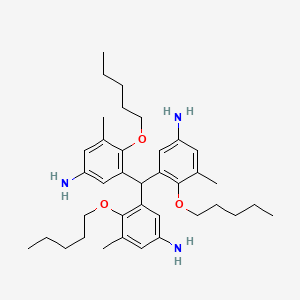
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
